N-benzoyl-N'-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)thiourea
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Overview
Description
“N-benzoyl-N’-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)thiourea” is a chemical compound. In the molecule, inversion-related molecules are linked together to form a dimer by N-H⋯O and C-H⋯O hydrogen bonds .
Synthesis Analysis
The compound was synthesized by reacting 4-aminoantipyrine and benzoylisothiocynate in an equimolar ratio .Molecular Structure Analysis
The compound was characterized by single crystal XRD analysis . The various intermolecular interactions stabilized the supramolecular assembly, including H-bonding and interaction involving π-ring .Chemical Reactions Analysis
The compound was prepared by reacting 4-aminoantipyrine and benzoylisothiocynate in equimolar ratio .Physical and Chemical Properties Analysis
The quantum parameters of the prepared compound were investigated by utilizing the Def2-SVPD basis set in conjunction with the hybrid method of B3LYP . The results revealed quite similarities between the experimental and theoretical calculations .Scientific Research Applications
1. Synthesis and Structural Studies
- N-benzoyl-N'-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)thiourea and its derivatives are involved in the synthesis of novel thiourea derivatives containing pyrazole rings, demonstrating applications in organic synthesis and crystal structure analysis (Zhang, He, Xu, & Zhong, 2011).
2. Heterocyclic Synthesis
- This compound plays a role in gas-phase pyrolysis for synthesizing substituted aminoazoles, contributing to advancements in heterocyclic chemistry and providing insights into reaction kinetics and mechanisms (Al-Awadi & Elnagdi, 1997).
3. Applications in Medicinal Chemistry
- The compound is used as a key intermediate in synthesizing various derivatives with potential biological applications, highlighting its significance in medicinal chemistry research (Fadda, Etman, El-Seidy, & Elattar, 2012).
4. Crystallography and Molecular Interactions
- Studies on antipyrine derivatives of this compound involve X-ray crystallography, Hirshfeld surface analysis, and DFT calculations, illustrating its role in understanding molecular interactions and crystal packing (Saeed et al., 2020).
5. Biological Activity Studies
- Research includes the synthesis and characterization of derivatives for biological activity analysis, emphasizing the compound's role in bioactive molecule development (Asegbeloyin et al., 2014).
6. Antimicrobial and Anticancer Research
- Derivatives of this compound have been synthesized and evaluated for their antimicrobial and anticancer activities, showing its potential in pharmaceutical research (Asiri & Khan, 2010).
Mechanism of Action
Target of Action
The primary target of N-benzoyl-N’-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)thiourea is the enzyme Ampicillin-CTX-M-15 . This enzyme is involved in the resistance mechanism of certain bacteria against the antibiotic ampicillin .
Mode of Action
N-benzoyl-N’-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)thiourea: interacts with its target through a binding interaction . The compound was found to have a good binding interaction with the targeted amino acids of the enzyme, with a binding score of -5.26 kcal/mol .
Biochemical Pathways
The action of N-benzoyl-N’-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)thiourea affects the biochemical pathway related to antibiotic resistance in bacteria . By binding to the Ampicillin-CTX-M-15 enzyme, it potentially inhibits the enzyme’s function, disrupting the bacteria’s resistance mechanism .
Pharmacokinetics
The ADME properties of N-benzoyl-N’-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)thiourea The compound’s melting point is 210 °c , which may influence its absorption and distribution in the body.
Result of Action
The molecular and cellular effects of N-benzoyl-N’-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)thiourea Its interaction with the ampicillin-ctx-m-15 enzyme suggests that it may have a role in combating antibiotic resistance .
Properties
IUPAC Name |
N-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)carbamothioyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O2S/c1-13-16(18(25)23(22(13)2)15-11-7-4-8-12-15)20-19(26)21-17(24)14-9-5-3-6-10-14/h3-12H,1-2H3,(H2,20,21,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHBDXIAKKZUHJS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=S)NC(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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